molecular formula C12H19NO3 B3125922 4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine CAS No. 329946-04-5

4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine

Cat. No.: B3125922
CAS No.: 329946-04-5
M. Wt: 225.28 g/mol
InChI Key: GKNSXCKMDGJKGZ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine (IUPAC name) is a phenylamine derivative with a methoxyethoxyethoxy (-OCH₂CH₂OCH₂CH₂OCH₃) substituent at the 4-position and a methyl (-CH₃) group at the 2-position of the benzene ring. Its molecular formula is C₁₂H₁₉NO₃, with an average molecular weight of 225.28 g/mol (calculated from analogous structures in and ).

Such compounds are frequently employed as intermediates in drug design, particularly in the development of kinase inhibitors or anti-cancer agents, due to their ability to modulate solubility and bioavailability ().

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(2-methoxyethoxy)ethoxy]-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-10-9-11(3-4-12(10)13)16-8-7-15-6-5-14-2/h3-4,9H,5-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNSXCKMDGJKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCOCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-methylphenylamine. This intermediate is then subjected to a series of etherification reactions to introduce the methoxyethoxyethoxy chain. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran to facilitate the etherification process .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process involves the same etherification steps but is optimized for large-scale production with enhanced safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces various substituted amines .

Scientific Research Applications

4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine is an organic compound with a phenylamine core and a methoxyethoxyethoxy chain, known for its high solubility and stability, making it useful in chemical and industrial applications.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
  • Biology It can be employed in the study of enzyme interactions and as a probe in biochemical assays.
  • Medicine It can be investigated for potential therapeutic properties, including its role as a precursor in drug synthesis.
  • Industry It can be utilized in the production of polymers and as a stabilizer in various industrial processes. Additionally, it functions as an antioxidant and a potential free radical scavenger and can inhibit PTP1B, enhancing insulin signaling.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation It can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction Reduction reactions can convert it into amines with different substitution patterns. Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
  • Substitution Nucleophilic substitution reactions can replace the methoxyethoxyethoxy chain with other functional groups. Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces various substituted amines.

Mechanism of Action

The mechanism of action of 4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine with similar compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Applications
This compound C₁₂H₁₉NO₃ 225.28 4-OCH₂CH₂OCH₂CH₂OCH₃, 2-CH₃ Polar organic solvents Pharmaceutical intermediates
4-[2-(2-Methoxyethoxy)ethoxy]aniline () C₁₁H₁₇NO₃ 211.26 4-OCH₂CH₂OCH₂CH₂OCH₃ Ethanol/water mixtures Self-assembly studies
2-(4-Amino-3-methylphenoxy)ethylamine () C₉H₁₄N₂O 166.22 4-NH₂, 3-CH₃, ethoxyethylamine Aqueous buffers Ligand synthesis
4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)phenylamine () C₁₂H₁₆F₃NO₃ 295.26 4-OCH₂CH₂OCH₂CH₂OCH₃, 3-CF₃ DMSO, DMF Anti-cancer agents

Key Observations :

  • The methoxyethoxyethoxy group enhances solubility in polar solvents compared to simpler ethoxy or methyl groups (e.g., ’s compound lacks this moiety and has lower molecular weight).
  • The trifluoromethyl group in ’s analog increases hydrophobicity and metabolic stability, making it more suitable for drug candidates .

Biological Activity

Overview

4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive examination of its biological properties, mechanisms of action, and potential applications in medicine and industry.

  • Molecular Formula : C12H19NO3
  • Molecular Weight : 225.28 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylphenylamine with triethylene glycol derivatives. A common method includes nucleophilic substitution reactions, often facilitated by bases such as sodium hydroxide under reflux conditions to ensure complete substitution.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the triethylene glycol chain enhances the compound's solubility, which may facilitate its interaction with biological systems. It has been suggested that the compound can modulate enzymatic activities, potentially influencing various signaling pathways .

Pharmacological Properties

Research indicates that compounds with similar structural motifs exhibit a range of pharmacological effects, including:

  • Antioxidant Activity : Compounds with methoxy groups are often associated with free radical scavenging capabilities.
  • Enzyme Inhibition : There is potential for inhibition of protein tyrosine phosphatases, which are crucial in insulin signaling pathways, making it a candidate for diabetes research .
  • Cell Viability : Initial studies suggest that derivatives may enhance cellular functions without significant cytotoxicity, indicating a favorable safety profile for therapeutic applications .

Study on Insulin Signaling

A study focused on related compounds found that certain derivatives could enhance insulin-stimulated glucose uptake by inhibiting protein tyrosine phosphatase 1B (PTP1B), a known negative regulator of insulin signaling. The compound demonstrated an IC50 value indicating potent inhibitory activity, which suggests its potential use in managing type 2 diabetes mellitus .

Toxicity and Safety Profile

Research into the safety profile of similar compounds indicates low cytotoxicity at therapeutic concentrations. For instance, MTT assays have shown that certain analogs do not adversely affect cell viability even at higher concentrations.

Medicinal Chemistry

The compound's properties make it a promising candidate for drug development, particularly in areas such as:

  • Diabetes Management : Due to its potential role in enhancing insulin signaling.
  • Antioxidant Therapies : Exploiting its ability to scavenge free radicals could lead to new treatments for oxidative stress-related conditions.

Industrial Uses

In addition to medicinal applications, this compound may find utility in:

  • Specialty Chemicals : As a building block for synthesizing various chemical intermediates.
  • Surfactants and Polymers : Leveraging its unique chemical structure for industrial formulations.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntioxidantPotential free radical scavenger
Enzyme InhibitionInhibits PTP1B, enhancing insulin signaling
Cell ViabilityLow cytotoxicity observed in MTT assays
SolubilityEnhanced due to triethylene glycol chain

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step etherification and amination. For example, starting with 2-methyl-4-nitrophenol, sequential alkylation with 2-(2-methoxyethoxy)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) forms the ethoxy chain. Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to the amine .
  • Key Considerations : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of alkylating agents critically affect regioselectivity and purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR (¹H/¹³C): Confirm substitution patterns (e.g., methyl at position 2, ethoxy chain at position 4) and amine proton integration.
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion peaks (e.g., m/z 211.2630 for [M+H]⁺) .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol/water mixtures due to the polyethoxy chain.
  • Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the amine group. Stability in aqueous buffers (pH 4–8) should be validated via UV-Vis spectroscopy over 24 hours .

Advanced Research Questions

Q. How does the ethoxy chain length and substitution pattern influence biological activity in receptor-binding studies?

  • Methodology : Compare analogs (e.g., 4-methoxy-2-methylaniline vs. the target compound) in vitro. Use radioligand binding assays (e.g., GPCR targets) to quantify IC₅₀ values.
  • Findings : The triethylene glycol chain enhances water solubility and may improve blood-brain barrier penetration, but excessive chain length can reduce binding affinity due to steric hindrance .

Q. What computational modeling approaches predict the compound’s interactions with enzymes like cytochrome P450?

  • Tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures (e.g., CYP3A4, PDB ID: 1TQN).
  • Key Parameters : Focus on hydrogen bonding with the amine group and hydrophobic interactions with the methyl/ethoxy moieties. DFT calculations (B3LYP/6-31G*) optimize charge distribution .

Q. How does this compound behave in supramolecular assemblies (e.g., micelles or liposomes) for drug delivery applications?

  • Experimental Design : Formulate liposomes (phosphatidylcholine/cholesterol) and assess encapsulation efficiency via dialysis. Use dynamic light scattering (DLS) to monitor particle size and zeta potential.
  • Results : The ethoxy chain promotes self-assembly into micelles (CMC ~0.1 mM), while the amine group enables pH-responsive release in acidic environments .

Q. Are there contradictions in reported biological activities of structurally similar phenylamine derivatives?

  • Case Study : Compare target compound with 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline . While both show antitumor potential, discrepancies in IC₅₀ values (e.g., 5 µM vs. 12 µM in HeLa cells) may arise from assay conditions (e.g., serum concentration, exposure time). Meta-analysis of dose-response curves is advised .

Safety and Handling

Q. What safety protocols are essential for handling this amine derivative?

  • GHS Compliance : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation (use fume hood) due to potential respiratory irritation (H319). Store separately from strong oxidizers .
  • Spill Management : Absorb with inert material (vermiculite), neutralize with dilute acetic acid, and dispose as hazardous waste .

Comparative Studies

Q. How does the compound’s reactivity differ from its phenol analog (4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}phenol)?

  • Key Differences : The amine group participates in Schiff base formation (e.g., with aldehydes), while the phenol analog undergoes esterification or ether cleavage. Reactivity in Pd-catalyzed cross-coupling is lower due to amine coordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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